2-((1H-indol-3-yl)thio)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c27-22(14-29-20-11-23-17-6-2-1-5-16(17)20)26-10-9-15(13-26)28-21-12-24-18-7-3-4-8-19(18)25-21/h1-8,11-12,15,23H,9-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEYJGSFCOTQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CSC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1H-indol-3-yl)thio)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethan-1-one has garnered attention in recent pharmacological studies due to its promising biological activities, particularly in the realms of anticancer and antiviral properties. This article provides a detailed overview of its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of indole and quinoxaline derivatives, followed by the introduction of a pyrrolidine moiety. The synthetic routes often utilize various reagents and conditions to optimize yield and purity. For instance, the incorporation of thiol groups is crucial for enhancing biological activity by improving interaction with target proteins.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly through its ability to inhibit cell proliferation in various cancer cell lines.
- Cell Line Studies : The compound was evaluated against several cancer types, including breast cancer (MCF-7), colorectal cancer (HCT-116), and prostate cancer (PC-3). Results indicated significant cytotoxic effects with IC50 values in the low micromolar range. For example, one study reported IC50 values of 1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7 cells, outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 3.23 µg/mL) .
Antiviral Activity
In addition to its anticancer properties, this compound has shown antiviral activity against respiratory syncytial virus (RSV) and influenza A virus (IAV).
- Mechanism of Action : The compound acts by inhibiting viral replication through interference with viral protein synthesis. In vitro studies demonstrated that certain derivatives exhibited low micromolar to sub-micromolar effective concentrations against both viruses .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Breast Cancer Model : A study utilizing MDA-MB-231 xenografts in mice demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to controls, indicating robust antitumor activity.
- Influenza Infection Model : In a murine model of influenza infection, administration of the compound led to decreased viral loads in lung tissues, showcasing its potential as a therapeutic agent during viral outbreaks.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several indole- and quinoxaline-containing molecules. Below is a comparative analysis:
*Molecular weight calculated based on formula C23H19N3O2S.
Key Research Findings
Quinoxaline vs. Pyridine/Pyridazine Derivatives: Quinoxaline’s fused aromatic system enhances π-π interactions with biological targets (e.g., DNA or kinase ATP-binding pockets) compared to pyridine or pyridazine derivatives .
Thioether vs. Oxadiazole/Azetidine Linkers :
- The thioether (-S-) group in the target compound may confer redox activity or susceptibility to metabolic oxidation, unlike the stable oxadiazole or azetidine moieties in analogues .
Indole Positioning :
- C3-substituted indoles (target compound) often show stronger receptor binding than N1-substituted variants (e.g., ) due to spatial alignment with hydrophobic pockets .
Data Table: Physicochemical Properties*
Q & A
Q. What are the recommended synthetic strategies for preparing 2-((1H-indol-3-yl)thio)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethan-1-one, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-step condensation reactions. A validated approach involves:
Schiff base formation : React indole-3-thiol derivatives with glyoxylates under anhydrous conditions (e.g., THF, 0–5°C) to form intermediates.
Quinoxaline coupling : Introduce the quinoxalin-2-yloxy-pyrrolidine moiety via nucleophilic substitution, using catalysts like DIPEA in DMF at 80–100°C .
Purification : Column chromatography (hexane:EtOAc gradients) resolves regioisomers, as minor byproducts (e.g., methoxy-substituted isomers) may form during condensation .
Critical Factors : Temperature control during Schiff base formation minimizes side reactions, while excess quinoxaline derivatives (1.5–2.0 eq) improve coupling efficiency .
Q. How should researchers handle safety and stability concerns during experimental work with this compound?
Methodological Answer:
- Protective Measures : Use OV/AG/P99 respirators (for aerosolized particles) and nitrile gloves to prevent dermal exposure, as indole derivatives may induce sensitization .
- Storage : Store under inert gas (argon) at –20°C in amber vials to prevent thioether oxidation .
- Spill Management : Absorb with silica gel and dispose as hazardous waste to avoid drainage contamination .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography) for structural confirmation?
Methodological Answer:
- NMR Analysis : Assign peaks using 2D techniques (HSQC, HMBC) to verify thioether (–S–) and quinoxaline proton environments. Discrepancies may arise from dynamic rotational isomerism in the pyrrolidine ring .
- X-Ray Crystallography : Resolve ambiguities by growing single crystals via slow vapor diffusion (e.g., chloroform/hexane). Compare bond lengths (e.g., C–S: ~1.81 Å) and dihedral angles with DFT-optimized models .
- Mass Spectrometry : High-resolution ESI-MS (error < 2 ppm) confirms molecular integrity, distinguishing isobaric byproducts .
Q. What methodologies are suitable for assessing the compound’s in vitro toxicity and mechanism of action?
Methodological Answer:
- Cytotoxicity Assays : Use MTT/WST-1 assays on HEK293 or HepG2 cells (48–72 hr exposure). Include positive controls (e.g., cisplatin) and validate via dose-response curves (IC₅₀ calculations) .
- Reactive Oxygen Species (ROS) Detection : Employ DCFH-DA probes to quantify oxidative stress induction, particularly for indole-thioether moieties .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify CYP450-mediated degradation products .
Q. How can researchers optimize reaction conditions to minimize byproduct formation during quinoxaline coupling?
Methodological Answer:
- Solvent Screening : Replace polar aprotic solvents (DMF) with DCE or toluene to reduce nucleophilic competition .
- Catalyst Tuning : Switch from DIPEA to DBU for enhanced base strength, suppressing quinoxaline N-oxide formation .
- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track amine consumption and adjust stoichiometry dynamically .
Q. What experimental designs address limitations in generalizing results from small-scale synthesis to industrial applications?
Methodological Answer:
- Scale-Up Challenges : Implement continuous flow reactors for Schlenk-line-sensitive steps (e.g., indole activation) to improve reproducibility .
- Degradation Studies : Simulate long-term storage (25°C/60% RH, 30 days) with HPLC stability testing. Add antioxidants (e.g., BHT) if thioether degradation exceeds 5% .
- Statistical DoE : Apply factorial design (e.g., temperature, catalyst loading) to identify critical parameters for robustness .
Q. How can conflicting in vitro vs. in vivo toxicity profiles be analyzed?
Methodological Answer:
- Pharmacokinetic Bridging : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies) to explain bioavailability discrepancies .
- Metabolite Profiling : Compare in vitro microsomal metabolites with in vivo plasma samples (LC-HRMS) to identify toxico-relevant derivatives .
- Species-Specific Sensitivity : Test on zebrafish embryos (FET assay) and murine models to correlate interspecies LD₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
